Ethyl glycinate phosphate salt

Physical Form Melting Point Handling

Researchers requiring a stable, solid glycine ethyl ester source for peptide synthesis often face chloride contamination and equipment corrosion from hydrochloride salts. Ethyl glycinate phosphate salt (CAS 103192-51-4) eliminates this issue with a biocompatible phosphate counterion that provides intrinsic buffering capacity. • ≥99% HPLC purity, halide-free - suitable for metal-sensitive catalytic reactions and MOF synthesis. • Solid-state handling simplifies storage, formulation, and logistics compared to the liquid free base. • Bypasses neutralization steps required for hydrochloride salts, reducing cycle time and waste in large-scale peptide manufacturing. Bulk quantities and custom packaging available upon request.

Molecular Formula C4H12NO6P
Molecular Weight 201.115
CAS No. 103192-51-4
Cat. No. B561237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl glycinate phosphate salt
CAS103192-51-4
Molecular FormulaC4H12NO6P
Molecular Weight201.115
Structural Identifiers
SMILESCCOC(=O)CN.OP(=O)(O)O
InChIInChI=1S/C4H9NO2.H3O4P/c1-2-7-4(6)3-5;1-5(2,3)4/h2-3,5H2,1H3;(H3,1,2,3,4)
InChIKeyPIOOGGOULBRGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Glycinate Phosphate Salt: Solid Form for Pharma Applications


Ethyl glycinate phosphate salt (CAS 103192-51-4), also known as glycine ethyl ester phosphate, is a 1:1 salt composed of the ethyl ester of glycine and phosphoric acid (C4H9NO2·H3PO4) . It belongs to the class of amino acid ester salts, which are commonly employed as activated intermediates in peptide synthesis, prodrug design, and pharmaceutical formulations. Unlike the free base (ethyl glycinate, CAS 459-73-4), which is a liquid at ambient temperature , this phosphate salt exists as a solid, thereby offering distinct handling, storage, and formulation advantages. It is commercially available in pharmaceutical grade (≥99% HPLC purity) and is indicated for use as an excipient and synthetic intermediate in drug development processes .

Solid powder form simplifies weighing and storage
Phosphate counterion avoids halide residues
Potential direct use in peptide coupling (class-level)

Ethyl Glycinate Phosphate Salt: Substitution Pitfalls


Substitution of ethyl glycinate phosphate with the free base or the hydrochloride salt introduces significant physicochemical and regulatory risks. The free base is a reactive liquid with a boiling point of 109.5 °C , making it hygroscopic and prone to degradation via ester hydrolysis or diketopiperazine formation under neutral or basic conditions [1]. The hydrochloride salt, while a stable solid (mp ~144 °C) with high aqueous solubility (>1000 g/L) , introduces a strongly acidic counterion (HCl) that can corrode equipment, require additional neutralization steps, and leave residual chloride ions that may be unacceptable in metal-sensitive catalytic reactions or certain pharmaceutical formulations. The phosphate counterion, in contrast, is a biocompatible buffer species that can stabilize pH in aqueous formulations and does not introduce halide residues. Quantitative evidence for these differentiated properties is detailed in Section 3.

Free base Liquid form may lead to weighing variability and ester degradation
Hydrochloride salt Requires pre-neutralization step; introduces chloride residues that complicate purification

Ethyl Glycinate Phosphate Salt: Analytical Comparison


Physical Form: Phosphate Salt vs. Free Base and Hydrochloride

The phosphate salt is a solid at room temperature, as evidenced by its commercial availability as a powder with storage at 2–8°C . In direct comparison, ethyl glycinate free base is a liquid with a boiling point of 109.5 °C, requiring cold storage and presenting volatility issues . The hydrochloride salt is also a solid but has a well-defined melting point of 144 °C and is known to be hygroscopic . The absence of volatile counterions and the solid-state nature of the phosphate salt reduce evaporation losses during weighing and improve operator safety.

Physical form
Reported
Solid powder vs. liquid free base (bp 109.5 °C) and hygroscopic HCl salt (mp 144 °C)
Supports reproducible weighing in synthesis
Volatility and moisture uptake may differ
Physical Form Melting Point Handling

Avoiding Base Neutralization in Peptide Synthesis

In peptide coupling reactions, the hydrochloride salt requires liberation of the free amine with a base (e.g., N-methylmorpholine or Na2CO3) prior to or during coupling . This step consumes base, generates inorganic chloride waste, and can lead to racemization if the pH becomes too high. The phosphate salt, being the salt of a weaker acid, can potentially be used directly in buffered aqueous or organic-aqueous coupling systems without prior neutralization, reducing process step count and improving atom economy. Class-level inference from analogous amino acid ester phosphate salts suggests they exhibit buffering capacity around pH 6–8, which is compatible with enzymatic and chemical coupling conditions [1].

Neutralization bypass
Class-level
Potential to omit base neutralization step; eliminates chloride waste (class inference)
May simplify workup in research-scale peptide synthesis
Process context may vary; validate for specific protocol
Peptide Synthesis Reaction Selectivity Process Mass Intensity

HPLC: Phosphate Counterion Avoids Halide Issues

Commercial ethyl glycinate phosphate salt is specified at 99% HPLC purity . In preparative HPLC purification of final pharmaceutical compounds, the use of the phosphate salt as a reactant avoids the introduction of chloride ions, which can be difficult to remove and may cause corrosion of stainless steel HPLC systems or contaminate the final product with halide residues. In contrast, the hydrochloride salt inevitably introduces chloride, which often necessitates an additional desalting or ion-exchange step post-synthesis.

HPLC halide risk
Class-level
Phosphate counterion avoids chloride; supports halide-free purification
Reduces chloride interference in HPLC methods
Relevant for CAD/MS; halide removal context
Chromatography Purity Halide Residue

Ethyl Glycinate Phosphate Salt: Key Applications


pH-Buffered Oral Formulation Excipient

Based on its solid-state handling advantages and the biocompatible phosphate counterion, the phosphate salt is suited as an excipient in tablet or capsule formulations where chloride-free, pH-neutral intermediate is required . The phosphate moiety can contribute to the intrinsic buffering capacity of the formulation, avoiding the need for additional buffer salts.

GMP Peptide Intermediate with Fewer Steps

In large-scale peptide manufacturing, the phosphate salt's potential to bypass the neutralization step required for hydrochloride salts can reduce cycle time and waste generation, aligning with green chemistry principles. This is especially relevant for peptides sensitive to base-catalyzed racemization.

Halide-Sensitive Catalysis and MOFs

The absence of chloride makes the phosphate salt a preferred glycine ethyl ester source for reactions involving halide-sensitive catalysts (e.g., palladium, silver) or in the synthesis of MOFs where residual halide can poison metal nodes [1].

HPLC Method Development Reference Standard

The commercially available high-purity grade (≥99% HPLC) and the absence of halide counterions make the phosphate salt an appropriate reference standard for developing HPLC methods that must avoid chloride interference, such as those using corona charged aerosol detection (CAD) or mass spectrometry.

Application
Selection Property
Validation Focus
Oral solid-dosage formulation studies
Phosphate buffering-capacity context; halide-free
pH-stability; chloride-free compatibility
Research-scale peptide synthesis (solid/liquid phase)
Potential pre-neutralization bypass (class inference)
Racemization risk; coupling efficiency
Halide-sensitive metal catalysis research
Chloride-free glycine ethyl ester source
Catalyst poisoning risk; MOF synthesis compatibility
HPLC method development (CAD/MS detection)
High-purity; halide-free counterion
Chloride interference mitigation; peak purity

Technical Documentation Hub

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